PPACKII (trifluoroacetate salt)

Vue d'ensemble

Description

Les kallikréines sont un sous-groupe de sérine protéases impliquées dans divers processus physiologiques, notamment la régulation de la pression artérielle, l'inflammation et la coagulation . La forme de sel de trifluoroacétate de PPACK II est préférée en raison de sa solubilité accrue dans l'eau et de sa stabilité par rapport à sa forme libre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PPACK II (diTFA) implique la réaction de dérivés spécifiques d'acides aminés dans des conditions contrôlées. Le processus comprend généralement les étapes suivantes :

Formation du squelette peptidique : Le squelette peptidique est synthétisé en utilisant des techniques standard de synthèse peptidique en phase solide.

Introduction du groupe trifluoroacétate : Le groupe trifluoroacétate est introduit par une réaction avec l'acide trifluoroacétique en milieu acide.

Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de PPACK II (diTFA) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : La synthèse peptidique en phase solide à grande échelle est utilisée pour produire le squelette peptidique.

Introduction du trifluoroacétate : Le groupe trifluoroacétate est introduit dans de grands réacteurs dans des conditions contrôlées.

Purification et contrôle qualité : Le produit est purifié à l'aide d'une chromatographie à l'échelle industrielle et soumis à un contrôle qualité rigoureux pour garantir la cohérence et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

PPACK II (diTFA) subit principalement des réactions d'inhibition avec les kallikréines. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa fonction inhibitrice spécifique .

Réactifs et conditions communs

La réaction d'inhibition implique ce qui suit :

Réactifs : PPACK II (diTFA) et kallikréines.

Conditions : La réaction se produit dans des conditions physiologiques, généralement à un pH de 7,4 et à une température de 37 °C.

Principaux produits

Le principal produit de la réaction est l'enzyme kallikréine inhibée, qui est rendue inactive par la liaison irréversible de PPACK II (diTFA) .

Applications de recherche scientifique

PPACK II (diTFA) a plusieurs applications de recherche scientifique, notamment :

Biochimie : Utilisé pour étudier le rôle des kallikréines dans divers processus physiologiques.

Pharmacologie : Employé dans le développement d'agents thérapeutiques ciblant les kallikréines.

Industrie : Utilisé dans la production de kits de diagnostic et d'essais pour détecter l'activité de la kallikréine.

Mécanisme d'action

PPACK II (diTFA) exerce ses effets en se liant de manière irréversible au site actif des kallikréines. Cette liaison inhibe l'activité enzymatique des kallikréines, les empêchant de cliver leurs substrats . La cible moléculaire de PPACK II (diTFA) est le résidu sérine du site actif des kallikréines. La voie d'inhibition implique la formation d'une liaison covalente entre PPACK II (diTFA) et le résidu sérine, conduisant à une inactivation permanente de l'enzyme .

Applications De Recherche Scientifique

Proteomics

PPACKII is utilized in proteomic studies to protect protein integrity during analysis. Its ability to inhibit multiple proteases allows for the separation of phosphorylated and non-phosphorylated proteins without the need for phospho-specific antibodies. This application is crucial for understanding post-translational modifications in proteins, which play significant roles in cellular signaling and function .

Cancer Research

Kallikreins have been implicated in various cancer-related processes, including cell growth regulation, angiogenesis, invasion, and metastasis. PPACKII's role as a kallikrein inhibitor positions it as a valuable tool in cancer research:

- Cancer Biomarkers : Kallikreins are recognized as potential biomarkers for several cancers. By inhibiting these enzymes, PPACKII may help elucidate their roles in tumor progression and metastasis .

- Therapeutic Insights : Studies have shown that PPACKII can prevent apolipoprotein proteolysis in low-density lipoproteins (LDL), which may have implications for cardiovascular diseases associated with cancer .

Pharmacological Studies

PPACKII's effects on various biological processes make it a candidate for pharmacological investigations:

- Inhibition of Kallikreins : The compound has been shown to inhibit the amidolytic activity of human Hageman Factor (Factor XII) at micromolar concentrations, suggesting potential applications in coagulation studies and thrombotic disorders .

- Cytotoxicity Assays : It serves as a sensitive agent for cell proliferation and cytotoxicity assays, aiding researchers in drug development by evaluating the effects of new compounds on cell viability .

Case Study 1: Kallikrein Inhibition in Cancer

A study investigated the role of kallikreins in breast cancer progression and the effect of PPACKII on tumor growth. The results indicated that PPACKII effectively reduced kallikrein activity, leading to decreased tumor cell proliferation and enhanced apoptosis in vitro. This highlights its potential as a therapeutic agent targeting kallikrein-related pathways in cancer treatment.

Case Study 2: Protease Activity in Cardiovascular Research

In cardiovascular research, PPACKII was used to study the proteolytic cleavage of atrial natriuretic peptide (ANP) by kallikreins. The findings demonstrated that PPACKII could inhibit this cleavage at low concentrations, suggesting its utility in exploring the regulatory mechanisms of blood pressure and fluid balance mediated by ANP.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Proteomics | Inhibition of proteases during protein analysis | Enhanced separation of phosphorylated proteins |

| Cancer Research | Kallikrein inhibition as a therapeutic strategy | Reduced tumor proliferation; potential biomarker |

| Pharmacology | Cytotoxicity assays; coagulation studies | Sensitive detection of cell viability; inhibition of Factor XII |

Mécanisme D'action

PPACK II (diTFA) exerts its effects by irreversibly binding to the active site of kallikreins. This binding inhibits the enzymatic activity of kallikreins, preventing them from cleaving their substrates . The molecular target of PPACK II (diTFA) is the serine residue in the active site of kallikreins. The inhibition pathway involves the formation of a covalent bond between PPACK II (diTFA) and the serine residue, leading to permanent inactivation of the enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

PPACK : Un autre inhibiteur irréversible des kallikréines, mais sans le groupe trifluoroacétate.

DIPF : Fluorophosphate de diisopropyle, un inhibiteur général des sérine protéases.

Aprotinine : Un inhibiteur réversible des kallikréines et d'autres sérine protéases.

Unicité

PPACK II (diTFA) est unique en raison de son mécanisme d'inhibition irréversible et de sa solubilité accrue dans l'eau et de sa stabilité fournies par le groupe trifluoroacétate . Cela le rend particulièrement utile dans la recherche et les applications industrielles où la stabilité et la solubilité sont essentielles.

Activité Biologique

PPACKII, also known as PPACK II (diTFA), is a potent and specific irreversible inhibitor of kallikreins, a group of serine proteases involved in various physiological processes. This article delves into the biological activity of PPACKII, focusing on its mechanisms, effects on cellular functions, and relevant research findings.

Overview of PPACKII

PPACKII is derived from trifluoroacetic acid (TFA) and is utilized primarily in biochemical research to study the role of kallikreins in health and disease. It has been shown to inhibit both plasma and glandular kallikreins irreversibly, impacting the release of vasodepressor peptides or kinins that play crucial roles in cardiovascular regulation and inflammation .

Target of Action

PPACKII specifically targets human tissue kallikreins (hKs), which are secreted serine proteases involved in the cleavage of various substrates, including kinins. The irreversible binding of PPACKII to kallikreins inhibits their enzymatic activity, effectively reducing the production of biologically active peptides .

Biochemical Pathways

The inhibition of kallikreins by PPACKII affects multiple biochemical pathways:

- Vasodepressor Peptide Release : Kallikreins are responsible for releasing kinins that regulate blood pressure; thus, their inhibition can lead to altered hemodynamics.

- Cell Proliferation : Studies indicate that PPACKII can inhibit the proliferation of osteoblasts and chondrocytes, suggesting a broader impact on cellular growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated that PPACKII effectively inhibits kallikrein activity at micromolar concentrations. For instance, it has been reported to prevent apolipoprotein proteolysis in human plasma low-density lipoprotein (LDL) and inhibit serum atrial natriuretic peptide cleavage .

Animal Models

Animal studies have identified the liver as a primary target organ for toxicity when exposed to PPACKII. Mild liver hypertrophy was noted as a significant effect in repeated dose studies in rats, indicating potential hepatotoxicity at certain dosages .

Comparison with Similar Compounds

PPACKII's unique properties differentiate it from other inhibitors:

| Compound | Type | Mechanism | Notes |

|---|---|---|---|

| PPACK | Kallikrein Inhibitor | Irreversible | Lacks trifluoroacetate group |

| DIPF | Serine Protease Inhibitor | General Inhibition | Non-specific |

| Aprotinin | Kallikrein Inhibitor | Reversible | Less potent than PPACKII |

Propriétés

IUPAC Name |

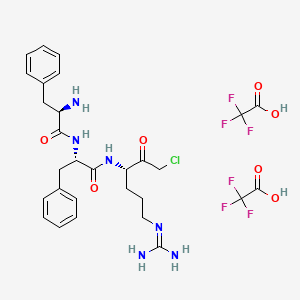

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMDQRDDGVKUMG-WOSURGFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClF6N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.